molecular formula C12H12N2O2 B186778 Ethyl 1-phenyl-1H-pyrazole-3-carboxylate CAS No. 115315-95-2

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B186778
CAS RN: 115315-95-2
M. Wt: 216.24 g/mol
InChI Key: HNQSUSPWELMLBU-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has been studied for its potential antimicrobial properties .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study synthesized a series of novel ethyl 5- (substituted)-1H-pyrazole-3-carboxylate derivatives and evaluated them for anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.24 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 216.089877630 g/mol . The topological polar surface area is 44.1 Ų .

Scientific Research Applications

  • Synthesis and Characterization : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized, providing insights into its molecular structure through X-ray diffraction and DFT studies (Viveka et al., 2016).

  • Auxin Activities and Agricultural Applications : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a similar compound, was studied for its auxin activities. Although its auxin activities were not high, a few derivatives were found to have effects on wheat germ, suggesting potential agricultural applications (Yue et al., 2010).

  • Chemical Properties and Biological Evaluation : Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have provided insights into its chemical properties. Additionally, its potential for antioxidant properties has been explored (Viveka et al., 2016).

  • Optical Nonlinearity and Potential Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential for use in optical limiting applications (Chandrakantha et al., 2013).

  • Potential in Cancer Research : Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, synthesized from similar compounds, showed promising results in suppressing lung cancer cell growth (Zheng et al., 2010).

  • Cross-Coupling Reactions in Organic Synthesis : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in cross-coupling reactions, demonstrating their utility in the synthesis of various organic compounds (Arbačiauskienė et al., 2011).

  • Regioselective Synthesis Techniques : There has been a focus on the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting advanced methodologies in organic synthesis (Machado et al., 2011).

  • Investigations in Medicinal Chemistry : Synthesis and crystal structure studies of novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate have been conducted, demonstrating its role as an acrosin inhibitor, with implications in medicinal chemistry (Qi et al., 2011).

  • Applications in Microwave-Assisted Synthesis : Microwave-assisted synthesis of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate derivatives demonstrates the compound's versatility in modern synthetic techniques (Milosevic et al., 2015).

Future Directions

The future directions for research on Ethyl 1-phenyl-1H-pyrazole-3-carboxylate could involve further exploration of its antimicrobial properties , as well as its potential anti-inflammatory effects . Additionally, more studies could be conducted to understand its synthesis and chemical reactions .

Mechanism of Action

Target of Action

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, a derivative of pyrazole, has been found to exhibit antimicrobial activity . The primary targets of this compound are various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are known to cause a variety of infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.

Mode of Action

It is known that pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the bacteria, thereby exerting its antimicrobial effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of pharmacological properties . Given the compound’s antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to their death or growth inhibition .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . This is evidenced by its antimicrobial activity against various bacterial strains . The molecular and cellular effects of the compound’s action likely involve disruption of essential bacterial processes, leading to cell death or growth inhibition .

properties

IUPAC Name

ethyl 1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSUSPWELMLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423718
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115315-95-2
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115315-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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